molecular formula C2H7NS B8698679 Aminoethanethiol CAS No. 43489-04-9

Aminoethanethiol

Cat. No.: B8698679
CAS No.: 43489-04-9
M. Wt: 77.15 g/mol
InChI Key: ZQXIMYREBUZLPM-UHFFFAOYSA-N
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Description

Aminoethanethiol (AET), also known as 2-mercaptoethylamine or cysteamine, is an aminothiol compound with the molecular formula C₂H₇NS. It is endogenously synthesized during coenzyme A metabolism via pantetheine cleavage . AET is notable for its dual functional groups: a thiol (-SH) and an amine (-NH₂), enabling diverse reactivity in organic synthesis, biomedical applications, and environmental remediation. Key applications include:

  • Drug synthesis: Used in disulfide bond formation and thiolation reactions (e.g., synthesis of 1,4-thiazines and disulfide-functionalized enaminones) .
  • Biomedical uses: Exhibits antiviral, antioxidant, and neuroprotective properties .
  • Environmental remediation: Enhances adsorption efficiency of cellulose for dyes and heavy metals .
  • Material science: Serves as a linker in biosensors and polymer synthesis .

Properties

CAS No.

43489-04-9

Molecular Formula

C2H7NS

Molecular Weight

77.15 g/mol

IUPAC Name

1-aminoethanethiol

InChI

InChI=1S/C2H7NS/c1-2(3)4/h2,4H,3H2,1H3

InChI Key

ZQXIMYREBUZLPM-UHFFFAOYSA-N

Canonical SMILES

CC(N)S

Origin of Product

United States

Preparation Methods

Synthesis of α-Mercaptothiazoline

The process begins with ethanolamine and sulfuric acid to form 2-aminoethyl sulfate . This intermediate reacts with carbon disulfide (CS₂) in an alkaline solution (e.g., NaOH or KOH) to cyclize into α-mercaptothiazoline . Key conditions include:

  • Molar ratio : 1:1.2 (ethanolamine:H₂SO₄) for sulfate formation.

  • Cyclization : Conducted at 70–90°C for 2–4 hours under reflux.

Hydrolysis to Cysteamine Hydrochloride

α-Mercaptothiazoline undergoes alkaline hydrolysis with 5–40% NaOH/KOH solution (molar ratio 1:3–8) under distillation for 2–5 hours. Post-hydrolysis, HCl adjusts the pH to 1–3, precipitating cysteamine hydrochloride. The yield reaches 90% after recrystallization.

Advantages :

  • Utilizes inexpensive ethanolamine and CS₂.

  • High reproducibility and scalability.

High-Pressure Acidolysis of 2-Mercaptothiazoline

Reaction Mechanism

2-Mercaptothiazoline reacts with concentrated HCl under 0.3 MPa pressure at elevated temperatures. The high-pressure environment accelerates the cleavage of the thiazoline ring, directly yielding cysteamine hydrochloride.

Optimized Conditions

  • Pressure : 0.3 MPa.

  • Temperature : 70–85°C.

  • Molar ratio : 1:5 (2-mercaptothiazoline:HCl).

  • Yield : 95.6% after 7 hours.

Key Findings :

  • Eliminates the need for toxic solvents.

  • Reduces reaction time compared to atmospheric methods.

Chloroethylamine Route

Thiocarbonate Intermediate Formation

2-Chloroethylamine hydrochloride reacts with sodium thiocarbonate (Na₂CS₃) in water at 40–60°C. This nucleophilic substitution replaces chloride with a thiocarbonate group.

Acid Hydrolysis

The intermediate is treated with HCl at 70–85°C, releasing CS₂ and forming cysteamine hydrochloride.

  • Yield : 95% after distillation and crystallization.

Industrial Relevance :

  • Recovers CS₂ for reuse, enhancing cost efficiency.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key Advantages
Alkali HydrolysisEthanolamine, H₂SO₄, CS₂NaOH, 70–90°C, 2–5h90%Low-cost reagents, scalable
High-Pressure Acidolysis2-Mercaptothiazoline, HCl0.3 MPa, 70–85°C, 7h95.6%Solvent-free, rapid
Chloroethylamine Route2-Chloroethylamine HCl40–85°C, HCl95%CS₂ recovery, high purity

Emerging Trends and Environmental Considerations

Recent patents emphasize solvent-free synthesis (e.g., pressure-driven methods) and waste minimization through byproduct recycling. For instance, the high-pressure acidolysis method avoids organic solvents, aligning with green chemistry principles .

Chemical Reactions Analysis

Aminoethanethiol undergoes various chemical reactions due to its amine and thiol groups:

Comparison with Similar Compounds

Chemical and Physical Properties

AET is compared with structurally related thiols and amines in Table 1.

Compound Molecular Formula Molecular Weight Key Functional Groups Vapor Pressure (kPa, 25°C) Applications References
Aminoethanethiol (AET) C₂H₇NS 77.15 -SH, -NH₂ Not reported Drug synthesis, biosensors, adsorption
Cystamine C₄H₁₂N₂S₂ 152.28 Disulfide (-S-S-), -NH₂ Low Neuroprotection, redox regulation
2-Dimethylthis compound (DMA) C₄H₁₁NS 105.20 -SH, -N(CH₃)₂ 0.12 Chemical intermediates
Mercaptoethanol C₂H₆OS 78.13 -SH, -OH 0.03 Protein stabilization, reducing agent
Ethylenediamine C₂H₈N₂ 60.10 -NH₂ (two primary amines) 1.2 Metal chelation, polymer synthesis

Key Observations :

  • AET’s thiol-amine combination enables unique reactivity in disulfide bond formation and nucleophilic substitutions, unlike cystamine (disulfide focus) or ethylenediamine (dual amines) .
  • DMA, a dialkyl derivative of AET, exhibits higher vapor pressure due to reduced polarity from methyl groups .

Key Observations :

  • AET outperforms cystamine in mild, catalyst-free disulfide synthesis .
  • In C–H thiolation, AET’s amine group enhances coordination with CuI, improving reaction efficiency .

Adsorption Efficiency in Environmental Remediation

AET-modified cellulose is compared with other adsorbents in Table 3.

Adsorbent Modification Target Contaminant Adsorption Capacity (mg/g) Efficiency vs. Pure Cellulose References
AET-cellulose Reactive Red RB dye 98.5 3× higher
Ethylenediamine-cellulose Cu²⁺, Ni²⁺ Cu²⁺: 45.2; Ni²⁺: 39.8 2× higher for metals
Phosphated cellulose Ranitidine drug 120 4× higher
Cysteamine-vermiculite Hg²⁺ 280 Not applicable (novel material)

Key Observations :

  • AET-cellulose excels in dye removal due to thiol-dye covalent interactions, while ethylenediamine-cellulose favors metal chelation .
  • Cysteamine-modified vermiculite shows exceptional Hg²⁺ adsorption, leveraging thiol’s affinity for soft metals .

Key Observations :

  • AET’s small size enhances blood-brain barrier penetration, making it superior to cystamine in neurodegenerative therapies .
  • Unlike N-acetylcysteine, AET’s primary amine enables pH-dependent lysosomal targeting .

Key Observations :

  • AET’s dual functional groups simplify multi-step sensor functionalization compared to single-thiol linkers .

Q & A

Q. What are the standard laboratory methods for synthesizing and purifying aminoethanethiol?

this compound (CAS 60-23-1) is typically synthesized via nucleophilic substitution or reduction of thiol-protected intermediates. For example, recombinant protein expression systems (e.g., ubiquitin-aminoethanethiol fusions) use enzymatic cleavage to release the free thiol, achieving yields of ~7–8 mg/L . Purification often involves affinity chromatography under inert atmospheres to prevent oxidation. Analytical validation via ESI-MS ensures correct molecular weight (e.g., observed mass 8567.7 Da vs. expected 8568.15 Da) .

Q. How can researchers mitigate degradation of this compound during storage?

this compound is prone to oxidation and dimerization. Storage recommendations include:

  • Maintaining solutions at ≤−20°C under nitrogen or argon.
  • Adding stabilizing agents (e.g., EDTA) to chelate metal catalysts.
  • Regular purity checks via HPLC or NMR to detect disulfide formation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • ESI-MS : Validates molecular weight (e.g., error margin ±1.3 Da) .
  • FTIR : Identifies S-H stretching (2550–2600 cm⁻¹) and N-H bending (1600–1640 cm⁻¹).
  • NMR : ¹H NMR resolves amine (δ 1.5–2.5 ppm) and thiol (δ 1.3–1.7 ppm) protons.
  • HPLC : Reverse-phase columns with UV detection at 210 nm monitor purity .

Advanced Research Questions

Q. How does this compound modulate protein stability in urea-induced unfolding studies?

this compound forms self-assembled monolayers (SAMs) on gold surfaces, enabling surface plasmon resonance (SPR) studies of protein unfolding. For example, urea-induced denaturation of cytochrome c on SAMs revealed cooperative unfolding transitions, with thermodynamic parameters (ΔG, m-values) calculated using SPR angle shifts . Control experiments with this compound SAMs confirm baseline stability under urea exposure .

Q. What experimental strategies resolve contradictions in thermodynamic data for this compound derivatives?

Vapor pressure discrepancies in dialkyl aminoethanethiols (e.g., diethyl vs. dimethyl derivatives) are addressed using complementary methods:

  • Vapor saturation : Measures low-pressure ranges (0.1–10 kPa) at ambient temperatures.
  • Differential scanning calorimetry (DSC) : Covers high-temperature regimes (e.g., 25–150°C). Combining these methods improves accuracy for derived properties like ΔHvap and volatility curves .

Q. How can this compound be applied in enzyme activity assays for 2-aminoethanethiol dioxygenase (ADO)?

ADO catalyzes cysteamine oxidation to hypotaurine. Methodological approaches include:

  • Oxygen consumption assays : Polarographic detection of O₂ uptake using Clark-type electrodes.
  • Hypotaurine quantification : Post-reaction derivatization with dansyl chloride followed by HPLC-fluorescence detection.
  • Inhibitor screening : Competitive assays with this compound analogs (e.g., WR-1065) to study active-site binding .

Methodological Considerations

  • Data reproducibility : Document reaction conditions (e.g., inert atmosphere, pH) and validation steps (e.g., triplicate ESI-MS runs) .
  • Conflict resolution : Use orthogonal techniques (e.g., SPR + DSC) to validate contentious data .
  • Safety protocols : Follow ECHA guidelines for handling thiols, including fume hood use and disposal via neutralization (e.g., H₂O₂ oxidation) .

For further experimental protocols, consult peer-reviewed methodologies in X-ray Struct. Anal. Online and Reviews in Analytical Chemistry .

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